

# Spectroscopic Profile of Dimethyl Glutaconate: A Technical Guide

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## Compound of Interest

Compound Name: Dimethyl glutaconate

Cat. No.: B041789

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This guide provides a comprehensive overview of the spectroscopic data for **dimethyl glutaconate** (CAS No. 5164-76-1), a diester with the molecular formula  $C_7H_{10}O_4$ . The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Molecular Structure and Spectroscopic Overview

**Dimethyl glutaconate**, also known as dimethyl 2-pentenedioate, is an unsaturated ester. The spectroscopic data provided herein corresponds to the *trans* isomer, which is generally the more stable form. The key functional groups influencing its spectral properties are the two ester groups (C=O, C-O) and the carbon-carbon double bond (C=C).

Structure:  $CH_3OOC-CH_2-CH=CH-COOCH_3$

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the  $^1H$  and  $^{13}C$  NMR data for **dimethyl glutaconate**.

### $^1H$ NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~6.95	dt	15.6, 7.0	1H	=CH-CH <sub>2</sub>
~5.88	dt	15.6, 1.5	1H	COOCH <sub>3</sub> -CH=
~3.73	s	-	3H	-OCH <sub>3</sub>
~3.68	s	-	3H	-OCH <sub>3</sub>
~3.25	dd	7.0, 1.5	2H	-CH <sub>2</sub> -

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~172.0	C	Ester C=O
~166.0	C	Ester C=O
~145.0	CH	=CH-CH <sub>2</sub>
~122.0	CH	COOCH <sub>3</sub> -CH=
~52.0	CH <sub>3</sub>	-OCH <sub>3</sub>
~51.5	CH <sub>3</sub>	-OCH <sub>3</sub>
~38.0	CH <sub>2</sub>	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic absorption bands for **dimethyl glutaconate**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3020	Medium	C-H Stretch	=C-H (Alkenyl)
~2955	Medium	C-H Stretch	C-H (Alky)
~1725	Strong	C=O Stretch	Ester Carbonyl
~1655	Medium	C=C Stretch	Alkene
~1270, ~1170	Strong	C-O Stretch	Ester

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented is for electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
158	~25	[M] <sup>+</sup> (Molecular Ion)
127	~80	[M - OCH <sub>3</sub> ] <sup>+</sup>
99	~100	[M - COOCH <sub>3</sub> ] <sup>+</sup>
68	~75	[C <sub>4</sub> H <sub>4</sub> O] <sup>+</sup>
59	~90	[COOCH <sub>3</sub> ] <sup>+</sup>
55	~65	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy Protocol

- Sample Preparation: A sample of approximately 5-10 mg of **dimethyl glutaconate** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: The proton spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum.

## Infrared (IR) Spectroscopy Protocol

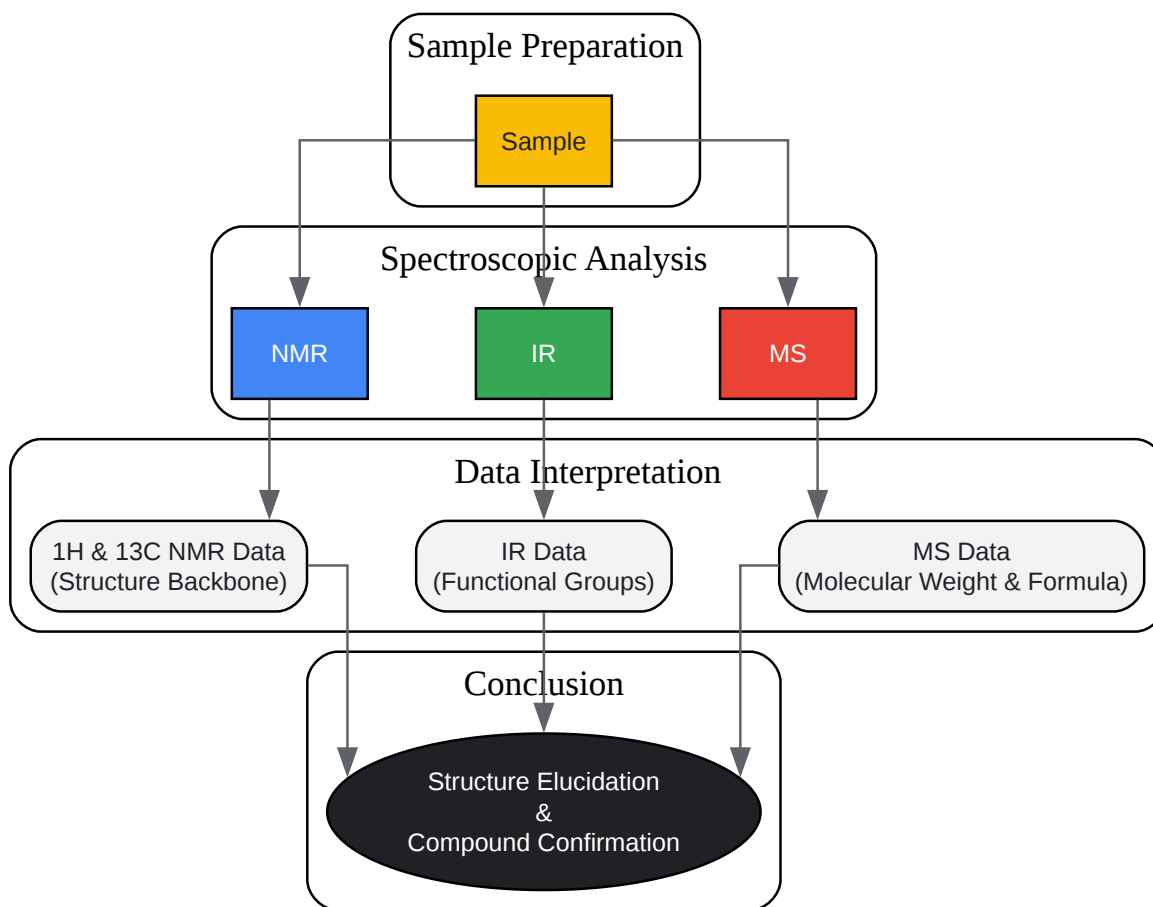
- Sample Preparation (Neat Liquid Film): A single drop of neat **dimethyl glutaconate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean salt plates) is recorded first. The prepared sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. A typical spectral range is  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS) Protocol

- **Sample Introduction:** A dilute solution of **dimethyl glutaconate** in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.
- **Ionization:** Electron Ionization (EI) is used as the ionization method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Representation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **dimethyl glutaconate**.



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Caption: Workflow for Spectroscopic Analysis.

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